1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of azepane, pyridazine, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl group and the azepane ring. The final step involves the formation of the ethanone linkage.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using 4-chlorobenzene as a starting material.
Formation of Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable precursor.
Formation of Ethanone Linkage: The final step involves the formation of the ethanone linkage through a reaction between the intermediate compound and ethanone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(azepan-1-yl)-2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of azepane, pyridazine, and chlorophenyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c19-15-7-5-14(6-8-15)16-9-10-17(21-20-16)24-13-18(23)22-11-3-1-2-4-12-22/h5-10H,1-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMHHELLIKDLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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